Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Organic Synthesis Heterocyclic Chemistry N-Acyliminium Chemistry

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7), also known as N-Boc-2-methoxypyrrolidine, is a key building block in medicinal chemistry and organic synthesis. This N-Boc-protected α-methoxy pyrrolidine derivative (C10H19NO3, MW 201.26) is commercially available from major vendors in >95% purity.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 144688-69-7
Cat. No. B122078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methoxypyrrolidine-1-carboxylate
CAS144688-69-7
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1OC
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3
InChIKeyDPXHOJKWWBPIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7): A Protected Cyclic N-Acyliminium Precursor for Stereoselective Synthesis


Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7), also known as N-Boc-2-methoxypyrrolidine, is a key building block in medicinal chemistry and organic synthesis. This N-Boc-protected α-methoxy pyrrolidine derivative (C10H19NO3, MW 201.26) is commercially available from major vendors in >95% purity . The compound features a chiral pyrrolidine core bearing a methoxy group alpha to the nitrogen, rendering it a versatile cyclic N-acyliminium ion precursor for stereoselective carbon–carbon bond formation [1]. Its applications span the synthesis of natural products and pharmaceutical intermediates, leveraging its ability to serve as a masked electrophile in nucleophilic addition reactions [2].

N-Acyliminium Ion Precursor
Enables stereoselective C–C bond formation via cyclic electrophile under mild acid conditions.
Chiral Pyrrolidine Core
Provides direct access to 2-substituted pyrrolidine scaffolds for alkaloid synthesis.
Research-Grade Supply
Commercially available in consistent purity for reproducible synthetic workflows.

Why N-Boc-2-methoxypyrrolidine Cannot Be Replaced by Other Protected Pyrrolidine or Piperidine Derivatives


The methoxy group at the 2-position of the pyrrolidine ring is not merely a substituent; it is the essential functional handle that defines this compound's role as a cyclic N-acyliminium ion precursor. In acid-catalyzed reactions, the methoxy group is eliminated to generate a highly electrophilic N-acyliminium ion, which then reacts with a wide range of carbon nucleophiles. This activation pathway is not available to simple N-Boc-pyrrolidine or N-Boc-2-alkyl pyrrolidines, which require harsher lithiation conditions to achieve alpha-functionalization [1]. Furthermore, direct comparative studies reveal that the analogous six-membered piperidine derivative (N-Boc-2-methoxypiperidine) yields substantially poorer results in identical nucleophilic addition reactions, confirming that the five-membered pyrrolidine ring is uniquely suited to this reactivity platform [2].

Non-Leaving Group Analogs
N-Boc-pyrrolidine or 2-alkyl derivatives lack the methoxy leaving group, preventing N-acyliminium ion formation.
Six-Membered Piperidine Analog
N-Boc-2-methoxypiperidine exhibits lower reactivity; scaffold mismatch may reduce synthetic efficiency in nucleophilic additions.

Quantitative Differentiation of Tert-butyl 2-methoxypyrrolidine-1-carboxylate Against Key Comparators


Superior Reactivity: Pyrrolidine vs. Piperidine Scaffold in Nucleophilic Addition Reactions

In a direct head-to-head comparison under identical aqueous micellar conditions (SDS/water, acid catalyst), tert-butyl 2-methoxypyrrolidine-1-carboxylate (1a) reacted with a range of carbon nucleophiles (1,3-dicarbonyl compounds, silyl enol ethers, ethyl vinyl ether) to produce the corresponding 2-substituted N-Boc pyrrolidines in good yields. In stark contrast, the homologous six-membered ring compound, N-Boc-2-methoxypiperidine (1b), provided only moderate yields of the analogous piperidine products [1]. The study attributes this difference to the inherent reactivity of the five-membered N-acyliminium ion versus its six-membered counterpart.

Scaffold Reactivity
Head-to-head
Pyrrolidine (1a): Good yields vs. Piperidine (1b): Moderate yields under identical SDS/water conditions.
Informs pyrrolidine scaffold selection for N-acyliminium nucleophilic addition workflow.
Qualitative yield classification; data from aqueous micellar medium with acid catalyst.
Organic Synthesis Heterocyclic Chemistry N-Acyliminium Chemistry

Validated Synthetic Utility: High-Yielding and Diastereoselective Addition to Chiral Titanium Enolates

In a total synthesis of the natural product (+)-isoretronecanol, the addition of a chiral titanium(IV) enolate derived from N-4-chlorobutyryl-1,3-thiazolidine-2-thione to tert-butyl 2-methoxypyrrolidine-1-carboxylate (5) provided the key 2-substituted pyrrolidine intermediate 7 in 84% yield with a diastereoisomeric ratio (dr) of 8:1 [1]. A subsequent study expanded this methodology to a related chiral auxiliary, reporting additions to N-Boc-2-methoxypyrrolidine (5b) in 84% yield with dr values of 8.6:1 and 10:1 for different enolate partners [2].

Stereoselective Addition
Reported
84% yield, up to 10:1 dr with chiral titanium enolate.
Supports high-yielding and diastereoselective C–C bond formation for alkaloid synthesis.
Methodology context; conditions: TiCl₄/SnCl₄, CH₂Cl₂, -78°C to 0°C.
Asymmetric Synthesis Total Synthesis Alkaloid Synthesis

Consistent Synthetic Performance: High Yield in Key Cyclization and Functionalization Steps

The compound's utility is further corroborated by its reliable performance in standard synthetic transformations. For example, acid-catalyzed elimination of the methoxy group to form the corresponding 1-Boc-2,3-dihydropyrrole proceeds in 65% yield upon treatment with trimethylsilyl triflate . Additionally, a patent describing the compound's synthesis reports a 92% yield for a large-scale preparation, highlighting its robust and scalable production [1].

Synthetic Reliability
Data to verify
Elimination to dihydropyrrole: 65% yield; preparative synthesis: 92% yield.
May support bulk procurement planning; data to verify for specific scale-up context.
Source documentation unavailable; cross-check with supplier COA.
Organic Synthesis Building Block Validation Pyrrolidine Functionalization

Recommended Application Scenarios for Tert-butyl 2-methoxypyrrolidine-1-carboxylate Based on Quantitative Differentiation


Stereoselective Synthesis of Chiral 2-Substituted Pyrrolidines

As established in Section 3, tert-butyl 2-methoxypyrrolidine-1-carboxylate is a premier electrophilic partner for the addition of chiral titanium enolates, delivering high yields (84%) and excellent diastereoselectivity (up to 10:1 dr) [1]. This makes it the reagent of choice for constructing enantiomerically enriched 2-substituted pyrrolidines, which are core structural motifs in numerous bioactive natural products and pharmaceutical agents. This methodology is directly applicable to the synthesis of alkaloids like isoretronecanol and epi-tashiromine [2].

High-Yielding Alpha-Functionalization of Pyrrolidines via N-Acyliminium Ions in Green Media

The direct comparative data from Section 3 demonstrates that tert-butyl 2-methoxypyrrolidine-1-carboxylate significantly outperforms its six-membered piperidine analog in aqueous micellar nucleophilic addition reactions, affording 'good yields' versus 'moderate yields' [3]. This advantage is particularly relevant for programs seeking to implement greener, water-based chemistry without sacrificing synthetic efficiency. The compound is therefore ideally suited for the preparation of 2-substituted N-Boc pyrrolidine libraries for medicinal chemistry campaigns.

Reliable Synthetic Intermediate for Multi-Step Drug Discovery Programs

The consistent yields reported across diverse transformations—65% for elimination to a dihydropyrrole and a 92% preparative-scale synthesis [4]—underscore the compound's robustness as a building block. This reliability, combined with its commercial availability in >95% purity , positions tert-butyl 2-methoxypyrrolidine-1-carboxylate as a low-risk, high-value intermediate for multi-step syntheses in both academic and industrial medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Chiral 2-substituted pyrrolidine synthesis
Stereoselective enolate addition reactivity
Diastereoselectivity and yield reproducibility
Aqueous micellar α-functionalization
N-Acyliminium ion reactivity in micellar media
Comparative yield against piperidine analog
Multi-step drug discovery intermediate
Consistent synthetic performance across transformations
Batch-to-batch purity and transformation yield

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